7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione
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Overview
Description
7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with a chlorophenyl group, a methyl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted purines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. The chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the sulfanylidene group can form reversible covalent bonds with nucleophilic residues .
Properties
Molecular Formula |
C13H13ClN4O2S |
---|---|
Molecular Weight |
324.79 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-5,9-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C13H13ClN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-4-2-3-5-8(7)14/h2-5,9-10H,6H2,1H3,(H,15,21)(H,16,19,20) |
InChI Key |
AEMNDRLHKPSPIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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